

(R)-(+)-2-Methoxypropionitrile: A Comprehensive Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: (R)-(+)-2-Methoxypropionitrile

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Foreword: The Strategic Value of Chiral Nitriles in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity, efficacy, and safety profile. Within the arsenal of chiral building blocks available to the medicinal chemist, chiral α -alkoxynitriles represent a class of intermediates with significant synthetic versatility. **(R)-(+)-2-Methoxypropionitrile**, the subject of this guide, is a prime exemplar of such a synthon. Its unique combination of a stereocenter, a reactive nitrile group, and a methoxy moiety offers a powerful handle for the construction of complex molecular architectures. This document provides an in-depth exploration of the essential chemical and physical properties of **(R)-(+)-2-Methoxypropionitrile**, alongside practical, field-proven methodologies for its synthesis, analysis, and safe handling, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of a chiral building block is the bedrock of its effective application in synthesis. This section delineates the key identifiers and physicochemical characteristics of **(R)-(+)-2-Methoxypropionitrile**.

Chemical Identity and Molecular Structure

(R)-(+)-2-Methoxypropionitrile is a chiral organic compound characterized by a propionitrile backbone with a methoxy group at the α -position (carbon-2), which is a stereocenter with the (R)-configuration.

Identifier	Value	Source
Chemical Name	(R)-(+)-2-Methoxypropionitrile	IUPAC Nomenclature
CAS Number	64531-49-3	[1]
Molecular Formula	C ₄ H ₇ NO	[1]
Molecular Weight	85.10 g/mol	[1]
Canonical SMILES	COC	
InChI Key	SFPQDYSOPQHZAQ- VKHMYHEASA-N	

Physicochemical Data

The physical properties of **(R)-(+)-2-Methoxypropionitrile** are crucial for its handling, storage, and use in chemical reactions. While extensive experimental data for this specific enantiomer is not widely published, the data for the closely related achiral 3-methoxypropionitrile and general chemical principles provide a reliable estimation.

Property	Value (Estimated/Analogous)	Source/Note
Appearance	Colorless to pale yellow liquid	General observation for similar compounds
Boiling Point	~164-165 °C	Based on 3-Methoxypropionitrile[2]
Density	~0.94 g/mL	Based on 3-Methoxypropionitrile[2]
Solubility	Soluble in common organic solvents (e.g., DCM, THF, EtOAc)	General chemical principles

Spectroscopic Characterization: The Fingerprint of a Chiral Synthone

Accurate spectroscopic characterization is non-negotiable for confirming the identity and purity of a chiral intermediate. This section provides an overview of the expected spectroscopic data for **(R)-(+)-2-Methoxypropionitrile**, based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The following are the predicted chemical shifts for the protons (^1H NMR) and carbons (^{13}C NMR) of **(R)-(+)-2-Methoxypropionitrile**.

^1H NMR (400 MHz, CDCl_3):

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
$-\text{CH}(\text{OCH}_3)-$	~4.0 - 4.2	Quartet (q)	1H	~7.0
$-\text{OCH}_3$	~3.4 - 3.6	Singlet (s)	3H	-
$-\text{CH}_3$	~1.5 - 1.7	Doublet (d)	3H	~7.0

^{13}C NMR (100 MHz, CDCl_3):

Carbon	Predicted Chemical Shift (δ , ppm)
$-\text{C}\equiv\text{N}$	~118 - 122
$-\text{CH}(\text{OCH}_3)-$	~65 - 70
$-\text{OCH}_3$	~55 - 60
$-\text{CH}_3$	~18 - 22

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
C-H (alkane)	~2850 - 3000	Medium-Strong
C≡N (nitrile)	~2240 - 2260	Medium
C-O (ether)	~1080 - 1150	Strong

Mass Spectrometry (MS)

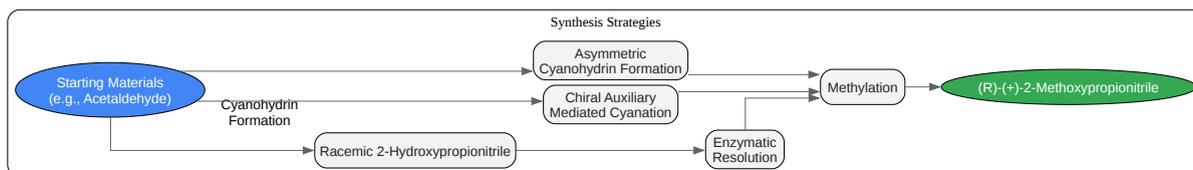
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **(R)-(+)-2-Methoxypropionitrile**, the molecular ion peak [M]⁺ would be observed at m/z = 85.10.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure **(R)-(+)-2-Methoxypropionitrile** is a key challenge and a critical aspect of its utility. While a single, universally adopted protocol is not established in the literature, several strategies can be employed, leveraging the principles of asymmetric synthesis.

Conceptual Workflow for Enantioselective Synthesis

The synthesis of a chiral α -methoxynitrile can be approached through several strategic disconnections. A logical and commonly employed strategy involves the enantioselective addition of a cyanide equivalent to a suitable precursor, or the resolution of a racemic mixture.



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Caption: Conceptual workflow for the enantioselective synthesis of **(R)-(+)-2-Methoxypropionitrile**.

Recommended Protocol: Enzymatic Resolution of Racemic 2-Hydroxypropionitrile followed by Methylation

This approach is often favored for its high enantioselectivity and environmentally benign reaction conditions.

Step 1: Synthesis of Racemic 2-Hydroxypropionitrile

- **Reaction Setup:** In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel. Cool the flask to 0-5 °C in an ice bath.
- **Reagents:** Charge the flask with acetaldehyde (1.0 eq). Slowly add a solution of sodium cyanide (1.1 eq) in water.
- **Acidification:** While maintaining the temperature below 10 °C, slowly add a solution of sodium bisulfite (1.1 eq) in water.
- **Work-up:** After the reaction is complete (monitored by TLC or GC), extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Dry the combined organic layers over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 2-hydroxypropionitrile.

Step 2: Lipase-Catalyzed Enantioselective Acylation

- **Reaction Setup:** To a solution of racemic 2-hydroxypropionitrile (1.0 eq) in an appropriate organic solvent (e.g., toluene), add a lipase enzyme (e.g., *Candida antarctica* lipase B, CAL-B).
- **Acyl Donor:** Add an acyl donor, such as vinyl acetate (0.6 eq), to the mixture.
- **Reaction:** Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC or GC. The lipase will selectively acylate the (S)-enantiomer, leaving the (R)-enantiomer unreacted.
- **Separation:** Once the desired conversion is reached (typically around 50%), filter off the enzyme. The unreacted (R)-2-hydroxypropionitrile can be separated from the acylated (S)-enantiomer by column chromatography.

Step 3: Methylation of (R)-2-Hydroxypropionitrile

- **Reaction Setup:** In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the enantiomerically enriched (R)-2-hydroxypropionitrile in an anhydrous aprotic solvent (e.g., THF).
- **Deprotonation:** Cool the solution to 0 °C and add a strong base, such as sodium hydride (1.1 eq), portion-wise.
- **Methylation:** After the evolution of hydrogen gas ceases, add a methylating agent, such as methyl iodide (1.2 eq), dropwise.
- **Work-up:** Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with water and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify by distillation or column chromatography to obtain **(R)-(+)-2-Methoxypropionitrile**.

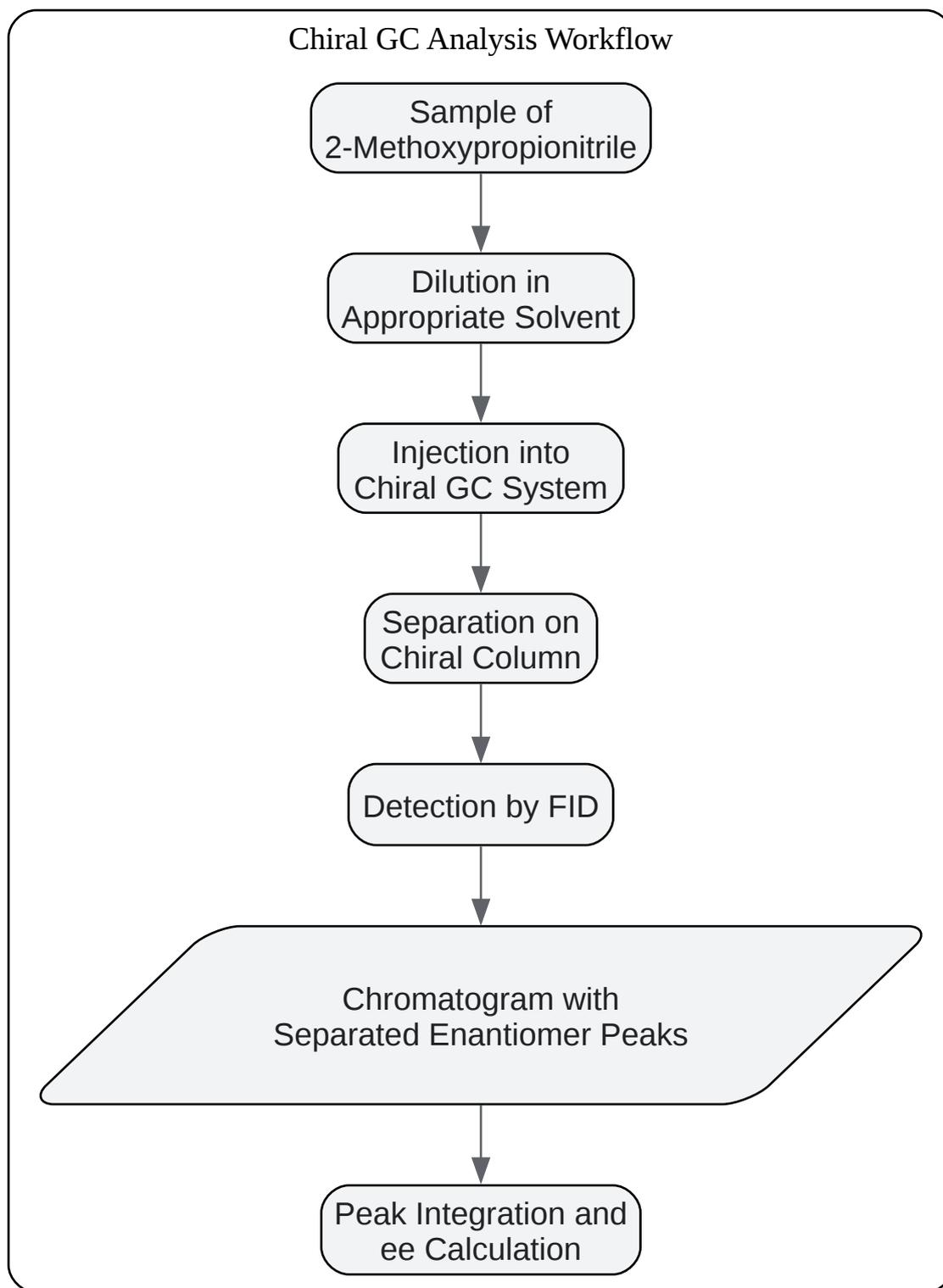
Analytical Methodologies for Quality Control

Ensuring the enantiomeric purity of **(R)-(+)-2-Methoxypropionitrile** is critical. Chiral chromatography is the gold standard for this analysis.

Chiral Gas Chromatography (GC) for Enantiomeric Excess (ee) Determination

Protocol:

- Column: A chiral capillary GC column, such as one coated with a cyclodextrin derivative (e.g., beta-DEX™), is recommended.
- Carrier Gas: Helium.
- Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID).
- Temperature Program:
 - Initial Temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase to 150 °C at a rate of 5 °C/minute.
 - Final Temperature: 150 °C, hold for 5 minutes.
- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).
- Analysis: Inject a small volume (e.g., 1 µL) of the sample. The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.



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Caption: Workflow for the determination of enantiomeric excess using chiral gas chromatography.

Applications in Drug Development

(R)-(+)-2-Methoxypropionitrile is a valuable chiral building block due to the synthetic transformations that can be performed on its nitrile and methoxy groups, while retaining the stereochemical integrity of the α -carbon. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, all of which are important functionalities in pharmacologically active molecules. The methoxy group can potentially be cleaved to reveal a hydroxyl group for further functionalization.

While specific examples of marketed drugs that directly use **(R)-(+)-2-Methoxypropionitrile** as a starting material are not prominently disclosed in public literature, its structural motif is present in numerous complex chiral molecules that are of interest in drug discovery. Its utility lies in the synthesis of chiral α -amino acids, β -amino alcohols, and other key intermediates where the stereochemistry at the α -position is crucial for biological activity.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is mandatory when handling any chemical reagent.

Hazard Identification

(R)-(+)-2-Methoxypropionitrile is expected to have similar hazards to other aliphatic nitriles.

- Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.^{[2][3]} Causes skin and serious eye irritation.^{[2][3]}
- Physical Hazards: Combustible liquid.^{[2][3]}

Handling and Personal Protective Equipment (PPE)

- Work in a well-ventilated fume hood.^{[2][4]}
- Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.^{[2][4]}

- Avoid contact with skin, eyes, and clothing.[2]
- Keep away from heat, sparks, and open flames.[2][4]

Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]
- Keep away from oxidizing agents and strong acids or bases.[4]

Conclusion

(R)-(+)-2-Methoxypropionitrile stands out as a chiral synthon of significant potential for the synthesis of enantiomerically pure pharmaceutical compounds. Its well-defined stereocenter and versatile functional groups offer a reliable platform for the construction of complex molecular targets. The methodologies for its synthesis and analysis, while requiring careful execution, are based on established and robust chemical principles. By adhering to the guidelines and protocols outlined in this technical guide, researchers and drug development professionals can confidently and safely incorporate **(R)-(+)-2-Methoxypropionitrile** into their synthetic strategies, thereby advancing the discovery and development of novel therapeutics.

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